molecular formula C18H25N3O3S B2425697 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-21-8

1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2425697
CAS No.: 886904-21-8
M. Wt: 363.48
InChI Key: OVYKBBZEQYCXSE-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-2-13-25(23,24)18-19-15-9-5-6-10-16(15)21(18)14-17(22)20-11-7-3-4-8-12-20/h5-6,9-10H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYKBBZEQYCXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the propylsulfonyl group: This step involves the sulfonation of the benzimidazole core using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: The final step includes the alkylation of the benzimidazole derivative with 1-azepan-1-yl-2-bromoethanone under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
  • 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Uniqueness

1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Biological Activity

1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a compound that combines an azepane moiety with a benzimidazole derivative, which has attracted attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15H19N3O2S
  • Molecular Weight : 301.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds in the benzimidazole class have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) which is implicated in cancer progression and immune evasion .
  • Anticancer Properties : Benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies like imatinib . The mechanism often involves apoptosis induction and modulation of key signaling pathways.

Biological Activity Data

The following table summarizes key findings from studies involving related benzimidazole derivatives that may provide insights into the biological activity of the target compound.

Study Cell Line IC50 (μM) Mechanism Findings
Zhang et al. (2021)K562S (CML)0.002 - 0.003Apoptosis via caspase activationInduced significant cell death and reduced viability in resistant cells .
Hamilton et al. (2021)A375 (melanoma)0.036IDO inhibitionEnhanced immune response and reduced tumor growth .
Recent StudyVarious Cancer LinesVaries (low nanomolar range)Enzyme inhibition and apoptosisHighlighted potential for overcoming drug resistance .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of benzimidazole derivatives, including those structurally similar to our target compound. The results indicated that these compounds could significantly inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents against various cancers.

Case Study 2: Drug Resistance in CML

Another study focused on the resistance mechanisms in chronic myeloid leukemia (CML). It was found that certain benzimidazole derivatives could restore sensitivity to imatinib by inhibiting P-glycoprotein activity, which is often overexpressed in resistant cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For the benzoimidazole core, alkylation of 1H-benzo[d]imidazole with 2-chloroethanone under reflux in dioxane with anhydrous K₂CO₃ (16 hours) is a common starting point . Subsequent sulfonylation of the imidazole ring using propylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C ensures regioselectivity. The azepane moiety is introduced via nucleophilic substitution, requiring strict temperature control (40–60°C) and catalysts like triethylamine to enhance reactivity . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to resolve signals for the azepane ring (δ 1.4–2.1 ppm for CH₂ groups), benzoimidazole aromatic protons (δ 7.2–8.5 ppm), and sulfonyl group (δ 3.1–3.3 ppm for SO₂-CH₂). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for C₂₁H₂₈N₃O₃S: ~414.18 g/mol). FT-IR identifies key functional groups, including C=O (1680–1720 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches . Single-crystal X-ray diffraction (as in ) resolves 3D conformation and intermolecular interactions .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs. For antimicrobial activity, use microbroth dilution assays (MIC determination against Gram-positive/negative bacteria and fungi). For anti-inflammatory potential, employ COX-2 inhibition assays (ELISA-based) and LPS-induced cytokine suppression models in macrophages . Dose-response curves (0.1–100 µM) and positive controls (e.g., diclofenac for anti-inflammatory screens) are critical. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonyl and azepane groups?

  • Methodological Answer : Systematically modify substituents:
  • Sulfonyl group : Replace propyl with methyl/aryl variants to assess steric/electronic effects on target binding.
  • Azepane ring : Compare with piperidine or morpholine analogs to evaluate ring size and flexibility .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinase domains). Validate via competitive binding assays (SPR or ITC) . SAR data should guide prioritization of analogs for in vivo testing.

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example, solubility variations in DMSO vs. PBS can alter effective concentrations. Address this by:
  • Standardizing solvent systems (e.g., ≤0.1% DMSO).
  • Validating compound stability under assay conditions (HPLC monitoring).
    Cross-reference with structural analogs (e.g., vs. 13) to identify conserved pharmacophores. Replicate conflicting studies under controlled conditions .

Q. What computational approaches predict the compound’s pharmacokinetic and electronic properties?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity . Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability (logP) and blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Q. What methods mitigate solubility challenges during in vitro assays?

  • Methodological Answer : Use co-solvents (e.g., cyclodextrins) or nanoformulations (liposomes) to enhance aqueous solubility. For crystallization, screen solvents (e.g., methanol/water mixtures) and employ slow evaporation. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies (pH 1.2–7.4 buffers, 37°C) with HPLC monitoring. Identify degradation products via LC-MS. For light sensitivity, expose to UV-Vis radiation (ICH Q1B guidelines). Stabilize labile groups (e.g., sulfonyl) via formulation additives (e.g., antioxidants) .

Q. What techniques identify biological targets for this compound?

  • Methodological Answer : Chemical proteomics (affinity chromatography with a biotinylated analog) isolates binding proteins. Validate via SPR or thermal shift assays . For kinase targets, use KinomeScan profiling . CRISPR-Cas9 knockout libraries identify genes modulating compound efficacy .

Q. How do stereochemical variations (e.g., azepane chair conformations) affect activity?

  • Methodological Answer :
    Synthesize enantiomers via chiral resolution (HPLC with amylose columns) or asymmetric synthesis. Compare activity in enantioselective assays (e.g., β-arrestin recruitment for GPCR targets). X-ray crystallography () and circular dichroism correlate conformation with potency .

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